molecular formula C13H11N5O3S B13992327 5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole CAS No. 66961-54-4

5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole

Cat. No.: B13992327
CAS No.: 66961-54-4
M. Wt: 317.33 g/mol
InChI Key: JDRPULZAJSMGBY-UHFFFAOYSA-N
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Description

5-[(1-methyl-5-nitro-imidazol-2-yl)methylsulfanyl]-3-phenyl-1,2,4-oxadiazole is a complex organic compound that features a unique combination of imidazole, oxadiazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-methyl-5-nitro-imidazol-2-yl)methylsulfanyl]-3-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the imidazole and oxadiazole rings. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(1-methyl-5-nitro-imidazol-2-yl)methylsulfanyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.

    Cyclization: Catalysts like acids or bases are often employed to facilitate ring closure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(1-methyl-5-nitro-imidazol-2-yl)methylsulfanyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with biological molecules:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1-methyl-5-nitro-imidazol-2-yl)methylsulfanyl]-3-phenyl-1,2,4-oxadiazole is unique due to its combined imidazole and oxadiazole rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

66961-54-4

Molecular Formula

C13H11N5O3S

Molecular Weight

317.33 g/mol

IUPAC Name

5-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C13H11N5O3S/c1-17-10(14-7-11(17)18(19)20)8-22-13-15-12(16-21-13)9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

JDRPULZAJSMGBY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1CSC2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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